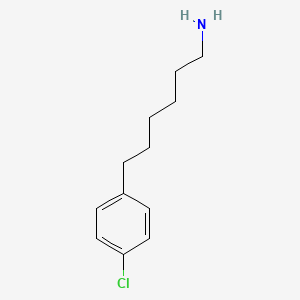

6-(p-Chlorophenyl)hexylamine

Description

6-(p-Chlorophenyl)hexylamine is an aliphatic amine derivative featuring a hexyl chain substituted with a para-chlorophenyl group.

Properties

Molecular Formula |

C12H18ClN |

|---|---|

Molecular Weight |

211.73 g/mol |

IUPAC Name |

6-(4-chlorophenyl)hexan-1-amine |

InChI |

InChI=1S/C12H18ClN/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9H,1-5,10,14H2 |

InChI Key |

YMMATTGYOQDTQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCN)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Hexylamine and Derivatives

Hexylamine (C₆H₁₃N) is a primary aliphatic amine with a boiling point of 131.5°C and high water solubility. It serves as a precursor in detergents, rubber chemicals, and pharmaceuticals. In contrast, 6-(p-Chlorophenyl)hexylamine introduces a bulky aromatic group, which may reduce water solubility and increase molecular weight (estimated ~211.73 g/mol vs. 101.18 g/mol for hexylamine) .

2-Ethyl Hexylamine (C₈H₁₉N), another derivative, has an ethyl branch on the hexyl chain. This structural modification increases molecular weight (129.24 g/mol) and alters applications; it is used in detergents and insecticides.

Chlorophenyl-Containing Amines

- Chlorhexidine Nitrile (C₁₆H₂₄ClN₉): A bisbiguanide with a hexyl chain and cyanocarbamimidoyl groups. It exhibits antimicrobial properties, suggesting that the combination of chlorophenyl and amine groups can enhance bioactivity. Molecular weight (377.88 g/mol) and structural complexity differentiate it from this compound .

- CPRG Synthesis Intermediate: describes 6-(2-thienylamino)hexylamine, a hexylamine derivative with a thienyl group. Substituting thienyl with p-chlorophenyl may alter electronic properties and binding affinity in biological systems .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

*Inferred from structural analogs.

Antimicrobial Activity

highlights naphthopyran derivatives with p-chlorophenyl groups exhibiting antimicrobial activity.

Stability and Reactivity

Chlorinated aromatic compounds, such as those in , may exhibit incompatibility with strong oxidizers or extreme pH. This compound likely requires storage away from such conditions to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.